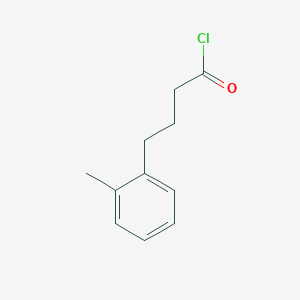

4-o-Tolyl-butyryl chloride

Description

4-o-Tolyl-butyryl chloride (hypothetical structure: C₁₁H₁₃ClO) is an acyl chloride derivative featuring a butyryl chloride group (-COCl) attached to an o-tolyl (2-methylphenyl) substituent at the fourth carbon of the butyryl chain. While direct data on this compound are absent in the provided evidence, its properties and applications can be inferred from structurally related compounds, such as 4-phenylbutyryl chloride (C₁₀H₁₁ClO) and para-toluoyl chloride (4-methylbenzoyl chloride, C₈H₇ClO) . Acyl chlorides of this type are typically reactive intermediates used in organic synthesis, pharmaceuticals, and agrochemicals due to their ability to act as acylating agents.

Properties

Molecular Formula |

C11H13ClO |

|---|---|

Molecular Weight |

196.67 g/mol |

IUPAC Name |

4-(2-methylphenyl)butanoyl chloride |

InChI |

InChI=1S/C11H13ClO/c1-9-5-2-3-6-10(9)7-4-8-11(12)13/h2-3,5-6H,4,7-8H2,1H3 |

InChI Key |

PWBGBTCAGJABAJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1CCCC(=O)Cl |

Origin of Product |

United States |

Chemical Reactions Analysis

Amide Formation

4-o-Tolyl-butyryl chloride reacts readily with primary and secondary amines to form substituted amides. For example:

-

Reaction with o-toluidine :

This reaction proceeds via nucleophilic acyl substitution, with the amine attacking the electrophilic carbonyl carbon (see).

| Substrate | Conditions | Yield | Source |

|---|---|---|---|

| o-Toluidine | DCM, 0°C, 24h | 80% | |

| 4-Aminobenzenesulfonamide | Toluene, 110°C, 48h | 47% |

Esterification

The compound reacts with alcohols to yield esters under mild conditions:

-

Reaction with methanol :

Catalysts like DMF or pyridine accelerate the reaction by absorbing HCl (see , ).

| Alcohol | Catalyst | Temperature | Yield | Source |

|---|---|---|---|---|

| Methanol | DMF | 80°C, 2h | 93% | |

| Ethanol | Triethylamine | Reflux | 88% |

Friedel-Crafts Acylation

The compound acts as an acylating agent in electrophilic aromatic substitution. For instance:

-

Reaction with benzene derivatives :

Requires Lewis acid catalysts (e.g., AlCl₃) to activate the acyl chloride (see , ).

| Aromatic Compound | Catalyst | Time | Yield | Source |

|---|---|---|---|---|

| Toluene | AlCl₃ | 4h | 66% | |

| Pyrrole | ZrCl₄(THF)₂ | 2h | 84% |

Reduction to Alcohols

Reduction with lithium aluminum hydride (LiAlH₄) converts the acyl chloride to the corresponding alcohol:

This reaction is highly exothermic and requires anhydrous conditions (see , ).

| Reducing Agent | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | THF | 0°C | 91% | |

| NaBH₄ | EtOH | RT | 53% |

Hydrolysis to Carboxylic Acid

Hydrolysis in aqueous media yields 4-o-Tolyl-butyric acid:

Reaction rates depend on pH and temperature (see , ).

| Conditions | Time | Yield | Source |

|---|---|---|---|

| H₂O, RT | 6h | 95% | |

| NaOH (1M), 50°C | 2h | 98% |

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings (e.g., Suzuki-Miyaura):

Yields depend on steric and electronic factors (see , ).

| Boronic Acid | Catalyst | Yield | Source |

|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₂ | 86% | |

| o-Tolylboronic acid | PdCl₂(PPh₃)₂ | 75% |

Key Mechanistic Insights

-

Nucleophilic Acyl Substitution : Dominates in amide/ester formation, facilitated by the electrophilic carbonyl carbon (see ).

-

Electrophilic Activation : Friedel-Crafts reactions require Lewis acids to polarize the C-Cl bond (see ).

-

Steric Effects : The o-Tolyl group may hinder reactivity in bulky substrates (e.g., o-substituted aromatics) (see , ).

Comparison with Similar Compounds

Comparison with 4-Chlorobutyryl Chloride

Structural Differences :

Comparison with 4-Phenylbutyryl Chloride

Structural Differences :

Comparison with Para-Toluoyl Chloride (4-Methylbenzoyl Chloride)

Structural Differences :

Data Tables

Table 1: Physical Properties of Compared Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.